molecular formula C16H14BrNO4 B12452474 5-Bromo-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid

5-Bromo-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B12452474
M. Wt: 364.19 g/mol
InChI Key: ZXVNTXVIZXBWKE-UHFFFAOYSA-N
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Description

5-BROMO-2-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a bromine atom at the 5th position, a 3-methylphenoxy group at the 2nd position, and an acetamido group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Phenoxy Group Introduction: The attachment of the 3-methylphenoxy group to the benzoic acid core through a nucleophilic substitution reaction.

    Acetamido Group Formation: The formation of the acetamido group via an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-BROMO-2-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-BROMO-2-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-BROMO-2-[2-(3-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID: Similar structure with a methoxy group instead of a methyl group.

    2-BROMO-5-(CHLOROSULFONYL)BENZOIC ACID: Contains a chlorosulfonyl group instead of the acetamido group.

Uniqueness

5-BROMO-2-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H14BrNO4

Molecular Weight

364.19 g/mol

IUPAC Name

5-bromo-2-[[2-(3-methylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H14BrNO4/c1-10-3-2-4-12(7-10)22-9-15(19)18-14-6-5-11(17)8-13(14)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21)

InChI Key

ZXVNTXVIZXBWKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O

Origin of Product

United States

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